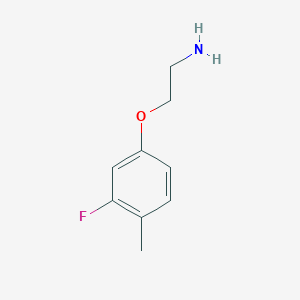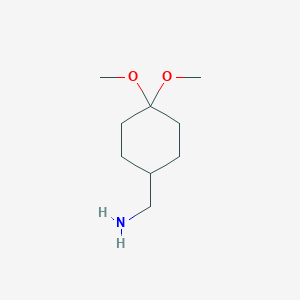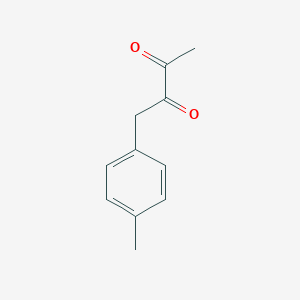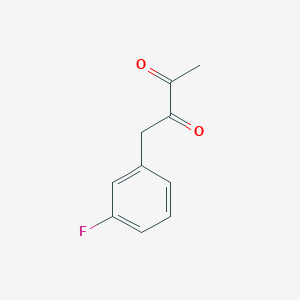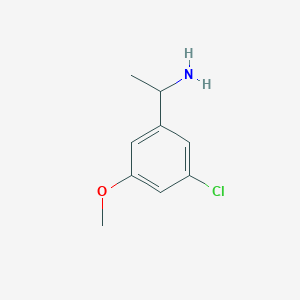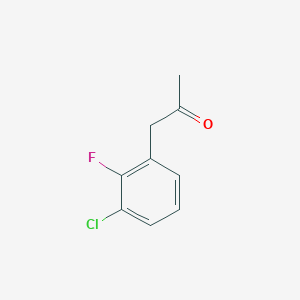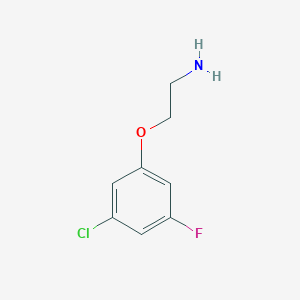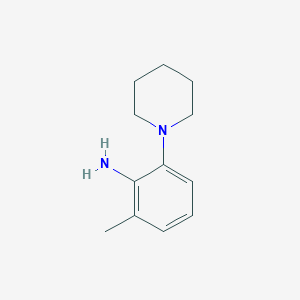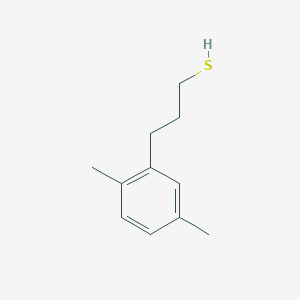
3-(2,5-Dimethylphenyl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)propane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further connected to a 2,5-dimethylphenyl group. This compound is known for its distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)propane-1-thiol typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Thiols (R-SH).
Substitution: Alkylated thiols (R-S-R’).
Applications De Recherche Scientifique
3-(2,5-Dimethylphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylphenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity. The pathways involved may include redox reactions and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dimethylphenyl)propane-1-thiol
- 3-(3,5-Dimethylphenyl)propane-1-thiol
- 3-(2,6-Dimethylphenyl)propane-1-thiol
Uniqueness
3-(2,5-Dimethylphenyl)propane-1-thiol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This distinct structure may result in different interaction patterns and applications compared to its isomers.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQDNWXTXELQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
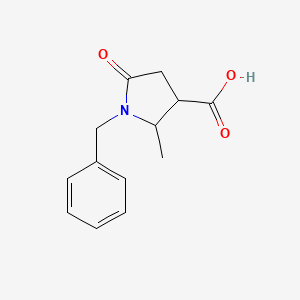
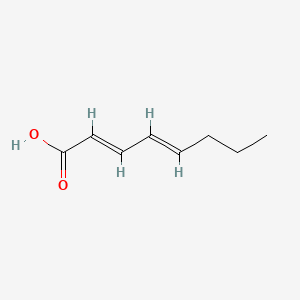
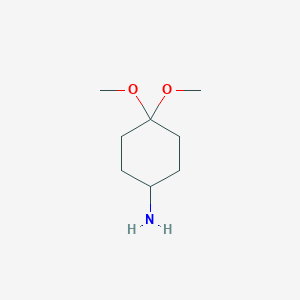
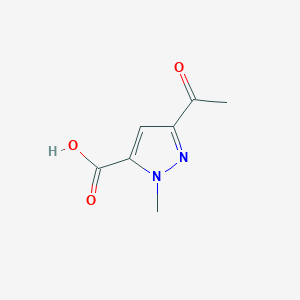
amine](/img/structure/B7965809.png)
